molecular formula C8H4BrF6N B063891 2-Bromo-3,5-bis(trifluoromethyl)aniline CAS No. 174824-16-9

2-Bromo-3,5-bis(trifluoromethyl)aniline

Cat. No. B063891
M. Wt: 308.02 g/mol
InChI Key: JFWWJFXUVIYKTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the treatment of benzene derivatives with halogens and other substituents in acidic media, leading to the formation of compounds with multiple trifluoromethyl groups. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, is prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, which can then undergo further synthetic transformations (Porwisiak & Schlosser, 1996).

Molecular Structure Analysis

The molecular structure of 2-Bromo-3,5-bis(trifluoromethyl)aniline and related compounds is often analyzed using X-ray crystallography and other spectroscopic techniques. These analyses reveal the arrangement of atoms within the molecule and the impact of substituents on the overall structure. For instance, studies on related brominated and trifluoromethylated anilines have provided insights into their electronic structure and the effects of substituents on vibrational spectra (Revathi et al., 2017).

Chemical Reactions and Properties

2-Bromo-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including coupling reactions facilitated by palladium catalysts, to form a wide range of organic compounds. An example of such reactivity is the use of 3,5-bis(trifluoromethyl)aniline as a monodentate transient directing group in palladium-catalyzed reactions to produce 9-fluorenones, showcasing its utility in synthesizing complex aromatic compounds with high regioselectivity and atom economy (Wang et al., 2019).

Scientific Research Applications

  • Synthesis of Novel Pesticides : This compound is used in the synthesis of novel pesticides like Bistrifluron. It demonstrates potent growth-retarding activity against pests, marking its significance in agricultural applications (Liu An-chan, 2015).

  • Creation of Biologically Important Intermediates : It serves as a precursor in the synthesis of biologically important intermediates such as 3,5-bis(trifluoromethyl)-salicylic acid, which has various applications in medical and biological research (Z. Sui & M. Macielag, 1997).

  • Palladium-Catalyzed Cross-Coupling : It acts as an efficient monodentate transient directing group in palladium-catalyzed direct dehydrogenative cross-coupling processes, useful in the synthesis of a variety of compounds including 9-fluorenones (Yi‐Feng Wang et al., 2019).

  • Improving Water Resistance in Epoxy Systems : The compound is used in synthesizing materials that significantly improve water resistance in epoxy systems. This application is vital in materials science and engineering (P. Johncock & G. Tudgey, 1983).

  • Versatile Material for Organometallic Synthesis : It serves as a starting material for various organometallic syntheses, demonstrating its versatility in chemical synthesis (J. Porwisiak & M. Schlosser, 1996).

  • Synthesis of 3,5-Bis(trifluoromethyl)acetophenone : This compound is a precursor in the safe and efficient synthesis of 3,5-bis(trifluoromethyl)acetophenone, important in various chemical processes (Zhao Li-qiang, 2007).

Safety And Hazards

When handling “2-Bromo-3,5-bis(trifluoromethyl)aniline”, it’s important to wear personal protective equipment/face protection. Avoid getting the compound in eyes, on skin, or on clothing. Avoid dust formation and only use under a chemical fume hood. Do not breathe (dust, vapor, mist, gas). Do not ingest. If swallowed then seek immediate medical assistance .

properties

IUPAC Name

2-bromo-3,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF6N/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWWJFXUVIYKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401758
Record name 2-Bromo-3,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,5-bis(trifluoromethyl)aniline

CAS RN

174824-16-9
Record name 2-Bromo-3,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174824-16-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Sui, MJ Macielag - Synthetic communications, 1997 - Taylor & Francis
A convenient method is reported for the synthesis of the biologically important intermediate, 3,5-bis(trifluoromethyl)-salicylic acid, by a sequence involving diazotization/iodination of 2-…
Number of citations: 8 www.tandfonline.com
K Yasuda, S Ito - ChemPlusChem, 2023 - Wiley Online Library
Extension of π‐system with phosphinine (phosphorine, phosphabenzene) has been of interest because of the expected higher HOMO and lower LUMO levels compared with the …
IY Lee, TD Gruber, A Samuels, M Yun, B Nam… - Bioorganic & medicinal …, 2013 - Elsevier
A series of salicylanilides was synthesized based on a high-throughput screening hit against Mycobacterium tuberculosis. A free phenolic hydroxyl on the salicylic acid moeity is …
Number of citations: 60 www.sciencedirect.com
RB Bhatt - 2001 - uhra.herts.ac.uk
Novel members of a homologous series of N', N'-di-(2,6-dinitro-4-trifluoromethylphenyl) diamine dimers related to the anti-malarial compound trifluralin (2,6-dinitro-(N, Ndipropylamino- 4…
Number of citations: 3 uhra.herts.ac.uk

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